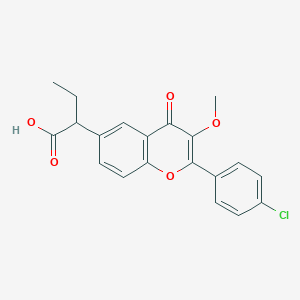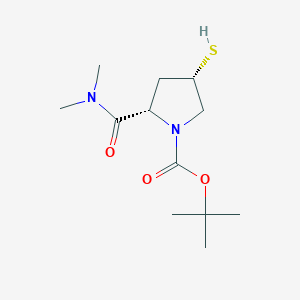![molecular formula C18H21N6Na2O15P3 B070439 Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate CAS No. 171800-68-3](/img/structure/B70439.png)
Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Context and Relevance : This chemical belongs to a class of compounds that include phosphates, nitrophenyl groups, and aminopurines, often used in medicinal chemistry and biochemical research.
Synthesis Analysis
- Synthesis Methods : The synthesis of related compounds often involves one-pot procedures, condensation reactions, or cross-coupling reactions. For example, Lei, Jie, and Ding (2011) synthesized a disodium salt of a phenyl phosphate compound using a one-pot procedure involving condensation in an alkaline solution in the presence of propylphosphonic anhydride (Lei, Jie, & Ding, 2011).
Molecular Structure Analysis
- Structural Characteristics : Zimmerman et al. (2006) discussed the structure of disodium 4-nitrophenylphosphate hexahydrate, noting differences in the conformation of the phosphate groups (Zimmerman et al., 2006).
Chemical Reactions and Properties
- Reactivity : Česnek, Hocek, and Holý (2000) explored cross-coupling reactions in acyclic nucleotide analogs derived from purines, which could provide insights into the reactivity of the given compound (Česnek, Hocek, & Holý, 2000).
Physical Properties Analysis
- Physical Characteristics : Such compounds usually have distinct physical properties like crystallinity, solubility, and phase behavior, although specific data for this compound was not found.
Chemical Properties Analysis
- Chemical Behavior : The presence of nitrophenyl and phosphate groups suggests potential for interesting chemical behavior, including interactions with enzymes and nucleophilic reactivity as suggested by Chou et al. (2010) in their study of 2-phenylquinolin-4-ones (Chou et al., 2010).
Scientific Research Applications
Natural Products and Biochemistry
Phosphorus-containing molecules are essential for life, and while phosphate groups are common, phosphorous can form rare linkages like P–N (phosphoramidate), P–S (phosphorothioate), and P–C (e.g., phosphonate and phosphinate) that play critical roles in biological processes. A review highlights the categorization of natural organophosphorus compounds, their biological sources, activities, and roles in cellular metabolism. It challenges the notion that nonphosphate organophosphorus functional groups are rare, suggesting their utilization in life processes may be underestimated due to detection and analysis limitations (Petkowski, Bains, & Seager, 2019).
Environmental Impact and Phosphorus Cycle
Another aspect of research focuses on the environmental impact of phosphorus, particularly in relation to eutrophication of water bodies. Phosphorus is a key element for life but can lead to eutrophication when present in excessive amounts, causing hypoxia or anoxia in water bodies and disrupting aquatic ecosystems. Studies on phosphorus's role in eutrophication offer insights into managing its levels in freshwater lakes, reservoirs, and estuaries to prevent environmental degradation (Correll, 1998).
Phosphonic Acid and Its Applications
The review on phosphonic acid details its applications across chemistry, biology, and physics due to its structural similarity to phosphate. Phosphonic acids find uses in medicine (as drugs or pro-drugs), bone targeting, material science, and as bioactive agents. Their synthesis from various precursors and their broad application range underscore the utility of phosphorous compounds in diverse research fields (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Phosphorus-containing Polymers in Biomedicine
The development of phosphorus-containing polymers highlights their potential in biomedicine, leveraging properties like biocompatibility, hemocompatibility, and resistance to protein adsorption. These materials are explored for applications in dentistry, regenerative medicine, and drug delivery, with a focus on 2-methacryloyloxyethyl phosphorylcholine (MPC) due to its biomimetic phospholipid structure. This review illustrates the promising nature of phosphorylcholine-containing copolymers as materials for tissue repair, regeneration, and dental applications (Monge, Canniccioni, Graillot, & Robin, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N6O15P3.2Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);;/q;2*+1/p-2/t9?,12-,14-,15-,18-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGOHIKVVKFGGU-DZHDPEGHSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N6Na2O15P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583343 |
Source


|
| Record name | Disodium 5'-O-(hydroxy{[({[1-(2-nitrophenyl)ethoxy]phosphinato}oxy)phosphinato]oxy}phosphoryl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171800-68-3 |
Source


|
| Record name | Disodium 5'-O-(hydroxy{[({[1-(2-nitrophenyl)ethoxy]phosphinato}oxy)phosphinato]oxy}phosphoryl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)


![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)



![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)

![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)

![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)